tert-Butyl (1-(3-iodophenyl)cyclopropyl)carbamate
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Overview
Description
tert-Butyl (1-(3-iodophenyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C14H18INO2 It is a derivative of carbamate, featuring a tert-butyl group, an iodophenyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3-iodophenyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-iodophenyl)cyclopropylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(3-iodophenyl)cyclopropyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include iodophenyl oxides.
Reduction Reactions: Products include deiodinated cyclopropyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (1-(3-iodophenyl)cyclopropyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the iodophenyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3-iodophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological macromolecules, while the carbamate group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
- tert-Butyl (3-iodopropyl)carbamate
- tert-Butyl (4-(4-iodophenyl)butyl)carbamate
- tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate
Comparison: Compared to similar compounds, tert-Butyl (1-(3-iodophenyl)cyclopropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts rigidity and distinct steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and material science .
Properties
Molecular Formula |
C14H18INO2 |
---|---|
Molecular Weight |
359.20 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-iodophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H18INO2/c1-13(2,3)18-12(17)16-14(7-8-14)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
LPZVZKXUOKHSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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